molecular formula C10H11N3O3 B1410928 [3-(2-Azidoethoxy)phenyl]acetic acid CAS No. 42058-77-5

[3-(2-Azidoethoxy)phenyl]acetic acid

Cat. No. B1410928
CAS RN: 42058-77-5
M. Wt: 221.21 g/mol
InChI Key: YLOFYTGRJASELK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azo dye derivatives, which could potentially include “[3-(2-Azidoethoxy)phenyl]acetic acid”, has been a topic of significant interest in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “[3-(2-Azidoethoxy)phenyl]acetic acid” are not detailed in the search results, it’s worth noting that phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Scientific Research Applications

1. Anti-Inflammatory Applications

A study described the synthesis and anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids, indicating the potential of these compounds, including [3-(2-Azidoethoxy)phenyl]acetic acid, in anti-inflammatory applications. These compounds showed significant activity in the adjuvant arthritis test, with a low ulcerogenic potential (Atkinson et al., 1983).

2. Antioxidant Activity in Plants

Research on the synthesis of compounds with antioxidant activity in plants has identified phenylacetic acid derivatives as important. These derivatives, including [3-(2-Azidoethoxy)phenyl]acetic acid, have shown effectiveness as antioxidants, critical for plant health and growth (Abd et al., 2020).

3. Synthesis of Complex Molecules

Studies on the crystallization of complex molecules like 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which involve acetic acid derivatives, highlight the role of [3-(2-Azidoethoxy)phenyl]acetic acid in facilitating the synthesis and characterization of such compounds. This aids in understanding their chemical behavior and potential applications (Prayzner et al., 1996).

4. Enzyme Inhibition Studies

Research on angiotensin-converting enzyme (ACE) inhibitors involved derivatives of acetic acids. These studies provide insights into how [3-(2-Azidoethoxy)phenyl]acetic acid might play a role in developing medications that inhibit specific enzymes, thereby contributing to treatments for various diseases (Yanagisawa et al., 1988).

5. Photolysis and Thermolysis Research

Phenyl azide derivatives, including [3-(2-Azidoethoxy)phenyl]acetic acid, have been studied for their behavior under photolysis and thermolysis, shedding light on their chemical stability and reactions under different conditions. This is crucial for understanding their behavior in various industrial and laboratory settings (Takeuchi & Koyama, 1982).

6. Maillard Reaction Studies

In food chemistry, studies on the Maillard reaction cascade have used phenyl acetic acid derivatives to understand the formation of various compounds, including acetic acid. This research is vital for grasping how these reactions contribute to flavors and aromas in foods (Davidek et al., 2006).

properties

IUPAC Name

2-[3-(2-azidoethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-13-12-4-5-16-9-3-1-2-8(6-9)7-10(14)15/h1-3,6H,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFYTGRJASELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN=[N+]=[N-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Azidoethoxy)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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